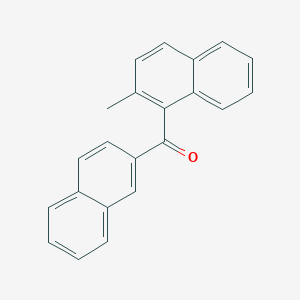
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, also known as BDMF, is a synthetic compound that has been widely studied for its potential applications in various fields of science. BDMF is a heterocyclic compound that contains a furanone ring and a diethylaminoethyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
The mechanism of action of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of bacterial and fungal enzymes, such as chitinase and β-glucosidase, which are involved in cell wall synthesis. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase, which is involved in viral replication. In addition, 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of cancer-related proteins, such as cyclin-dependent kinases, which are involved in cell cycle regulation.
生化学的および生理学的効果
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can inhibit the growth of bacterial and fungal cells, as well as viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can reduce the growth of tumors in animal models, indicating its potential as a cancer therapy.
実験室実験の利点と制限
One advantage of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad-spectrum activity against various microorganisms and cancer cells, making it a versatile tool for research. However, one limitation of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, including its potential applications in drug development, its mechanism of action, and its toxicity profile. One direction is to further investigate the antibacterial, antifungal, and antiviral properties of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop new drugs based on its structure. Another direction is to investigate the molecular targets of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to elucidate its mechanism of action in more detail. Finally, future research should aim to better understand the toxicity profile of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop safer and more effective derivatives for use in research and drug development.
合成法
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can be synthesized using various methods, including the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine hydrochloride, followed by reduction with lithium aluminum hydride. Both methods have been shown to yield high purity 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone.
科学的研究の応用
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
106609-75-0 |
|---|---|
製品名 |
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone |
分子式 |
C11H18BrNO2 |
分子量 |
276.17 g/mol |
IUPAC名 |
3-bromo-5-(diethylaminomethyl)-4,5-dimethylfuran-2-one |
InChI |
InChI=1S/C11H18BrNO2/c1-5-13(6-2)7-11(4)8(3)9(12)10(14)15-11/h5-7H2,1-4H3 |
InChIキー |
HFZJIUWLPSTTLY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C |
正規SMILES |
CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C |
同義語 |
3-bromo-5-(diethylaminomethyl)-4,5-dimethyl-furan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



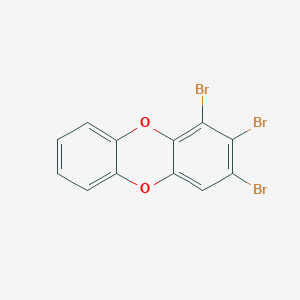
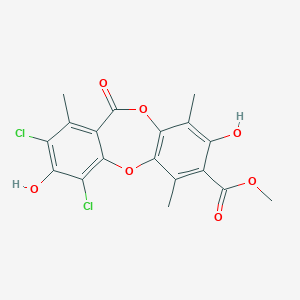
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
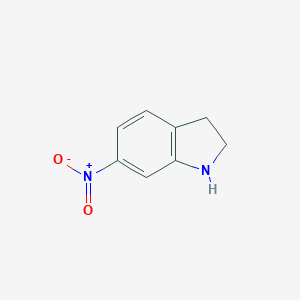

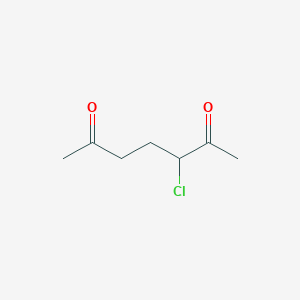
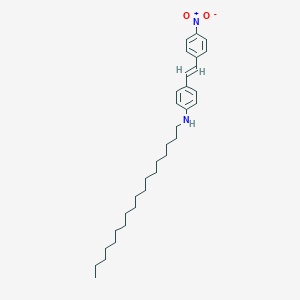
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
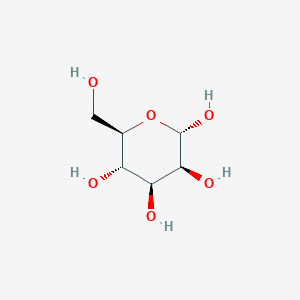
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
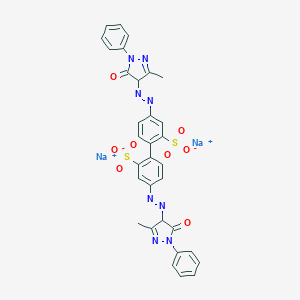
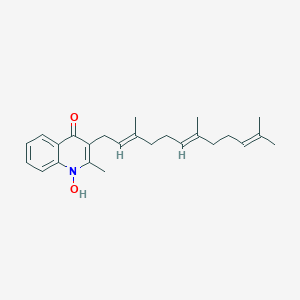
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
